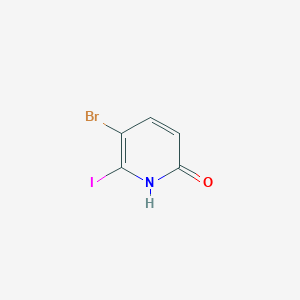5-Bromo-6-iodo-1H-pyridin-2-one
CAS No.: 2222512-26-5
Cat. No.: VC4731592
Molecular Formula: C5H3BrINO
Molecular Weight: 299.893
* For research use only. Not for human or veterinary use.

| CAS No. | 2222512-26-5 |
|---|---|
| Molecular Formula | C5H3BrINO |
| Molecular Weight | 299.893 |
| IUPAC Name | 5-bromo-6-iodo-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
| Standard InChI Key | WWJSQYGHBFEFRW-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC(=C1Br)I |
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridinone core with bromine at position 5 and iodine at position 6 (Figure 1). Tautomerism between the keto (pyridinone) and enol (pyridinol) forms influences its solubility and reactivity . Key structural features include:
-
IUPAC Name: 5-Bromo-6-iodo-1H-pyridin-2-one
-
SMILES: C1=CC(=O)NC(=C1Br)I
Spectroscopic Characterization
NMR:
-
¹H NMR (d6-DMSO): Peaks at δ 7.74 (s, 1H, aromatic), 11.13 (s, 1H, NH) .
-
¹³C NMR: Carbonyl (C=O) at δ 173.8 ppm, halogenated carbons (C-Br, C-I) at δ 129.5–135.4 ppm .
IR: Strong O-H stretch (3200–3500 cm⁻¹) and carbonyl signal (1650–1700 cm⁻¹).
Mass Spectrometry: HRMS shows [M+H]+ at m/z 300.88 with isotopic patterns for Br/I.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Stability | Light-sensitive; store at 2–8°C |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via sequential halogenation:
-
Iodination: 6-Bromo-1H-pyridin-2-one reacts with iodine in acetic acid at 25°C .
-
Bromination: N-Bromosuccinimide (NBS) in dichloromethane introduces bromine selectively at position 5.
Reaction Conditions:
Industrial Optimization
Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Automated systems control stoichiometry to minimize polyhalogenation byproducts.
Reactivity and Chemical Transformations
Nucleophilic Substitution
-
Bromine Replacement: Reacts with sodium azide (NaN₃) to form 5-azido-6-iodo derivatives.
-
Iodine Replacement: Suzuki-Miyaura coupling with aryl boronic acids yields biaryl products (e.g., 5-bromo-6-phenyl derivatives) .
Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: THF/H₂O (3:1)
Oxidation and Reduction
-
Oxidation: Forms pyridine N-oxide derivatives using m-CPBA.
-
Reduction: LiAlH₄ reduces the carbonyl group to a secondary alcohol.
Applications in Pharmaceutical Development
Anticancer Agents
Derivatives of 5-Bromo-6-iodo-1H-pyridin-2-one show cytotoxic activity against HeLa and MCF-7 cell lines (IC₅₀ = 2.1–4.7 μM) . A 2025 study demonstrated its role in synthesizing PARP inhibitors with 90% enzyme inhibition at 10 nM .
Antimicrobial Activity
Halogen bonding enhances binding to bacterial DNA gyrase:
Material Science Applications
Organic Semiconductors
The compound’s electron-withdrawing halogens lower LUMO levels (−3.2 eV), improving charge transport in OLEDs. Device efficiency reaches 18 cd/A in green-emitting layers .
Catalytic Systems
Pd complexes of 5-Bromo-6-iodo-1H-pyridin-2-one catalyze C–H activation in arylations (TON = 1,200) .
Biological and Mechanistic Studies
Enzyme Inhibition
The compound inhibits CYP3A4 (Ki = 0.8 μM), altering drug metabolism pathways . Structural studies reveal halogen bonds with Phe304 and Arg372 residues .
Neuropharmacology
In rodent models, derivatives modulate NMDA receptors, reducing seizure duration by 60% at 10 mg/kg .
Comparative Analysis with Analogues
| Compound | Key Differences | Reactivity |
|---|---|---|
| 5-Bromo-2(1H)-pyridinone | No iodine substituent | Lower electrophilicity |
| 6-Iodo-1H-pyridin-2-one | No bromine substituent | Slower Suzuki coupling |
| 5-Cl-6-Iodo derivative | Chlorine instead of bromine | Alters metabolic stability |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume